2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
The compound is a derivative of boronic acids, which are commonly used in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize various types of organic compounds, including heterocyclic compounds and drug molecules .
Chemical Reactions Analysis
As a boronic acid derivative, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Morpholine and acetamide derivatives demonstrate significant antimicrobial and antifungal activities. For instance, compounds synthesized with morpholine as a core structure have been reported to show activity against various microbial species. A study by Gul et al. (2017) found that 2,5-disubstituted 1,3,4-oxadiazole compounds, incorporating morpholine, exhibited notable antimicrobial and hemolytic activities, suggesting their potential for further biological screening and application trials in antimicrobial therapies Gul et al., 2017. Similarly, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide were identified as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species, indicating their relevance in developing new antifungal treatments Bardiot et al., 2015.
DNA and Protein Binding Studies
Compounds incorporating morpholine and acetamide groups have been explored for their interactions with DNA and proteins, offering insights into drug design and molecular biology. Raj (2020) described the synthesis of novel paracetamol derivatives that exhibited DNA-binding interactions through intercalation, as well as strong binding with bovine serum albumin (BSA), a model for protein interactions. These findings suggest applications in understanding drug-DNA and drug-protein interactions, which are crucial in the design of therapeutic agents Raj, 2020.
Material Science and Corrosion Inhibition
Morpholine derivatives have been investigated in material science, particularly in corrosion inhibition. Nasser and Sathiq (2017) studied Mannich bases, including morpholine-clubbed compounds, as corrosion inhibitors for mild steel in sulfuric acid solutions. Their research demonstrates the potential of these compounds in industrial applications where corrosion resistance is critical Nasser & Sathiq, 2017.
properties
IUPAC Name |
2-morpholin-4-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)14-5-7-15(8-6-14)20-16(22)13-21-9-11-23-12-10-21/h5-8H,9-13H2,1-4H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFBEIBSUGYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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